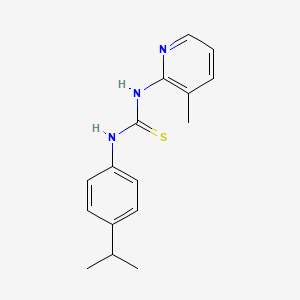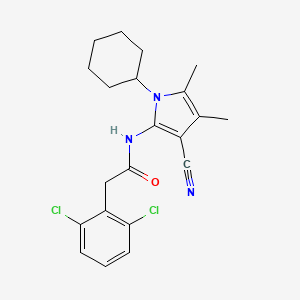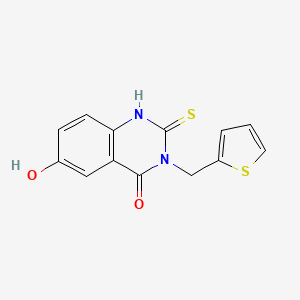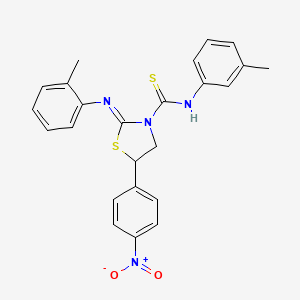
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU belongs to the class of thioureas, which are compounds that contain a sulfur atom bonded to a carbon atom and a nitrogen atom.
Mécanisme D'action
The mechanism of action of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea can inhibit the growth of cancer cells, reduce oxidative stress, and inhibit the activity of various enzymes and signaling pathways. In vivo studies have shown that 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea can reduce hypertension, improve endothelial function, and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea in lab experiments is its potential to inhibit the growth of cancer cells and reduce oxidative stress. This makes it a potentially useful compound for studying cancer and neurodegenerative diseases. However, one limitation of using 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential role in reducing inflammation and oxidative stress in various tissues and organs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea and its potential interactions with other compounds and signaling pathways.
Méthodes De Synthèse
The synthesis of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea involves the reaction of 3-methyl-2-pyridinamine and 4-isopropylbenzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea by the addition of hydrochloric acid.
Applications De Recherche Scientifique
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurobiology, 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. In cardiovascular research, 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been studied for its potential role in reducing hypertension and improving endothelial function.
Propriétés
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-11(2)13-6-8-14(9-7-13)18-16(20)19-15-12(3)5-4-10-17-15/h4-11H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBNUQGSZWAXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534666.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)

![1-(benzenesulfonyl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B7534696.png)

![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)